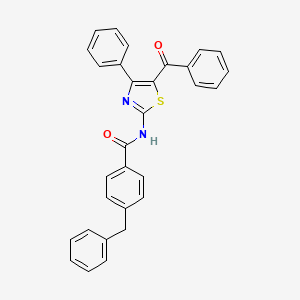
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPB is a thiazole-based compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research by Desai, Rajpara, and Joshi (2013) highlights the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs. These compounds were tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity, attributed in part to the presence of a fluorine atom enhancing their efficacy (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
A study conducted by Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against multiple cancer cell lines. These compounds showed moderate to excellent anticancer activity, highlighting the potential of such derivatives in cancer treatment (Ravinaik et al., 2021).
Proteasome Inhibition and Anticancer Effects
Yan et al. (2015) explored the synthesis of pyrazolone-enamines, evaluating their effects on human cancer cells through proteasome inhibition. This study provided insights into the compounds' mechanisms of action and their potential as therapeutic agents in cancer treatment (Yan et al., 2015).
Novel Synthesis Approaches
Sary, Siswodihardjo, and Budiati (2015) described a novel route for synthesizing N-phenylbenzamides, highlighting the efficiency and purity of the products obtained. This method offers a new approach to creating compounds with potential biological activities (Sary, Siswodihardjo, & Budiati, 2015).
Eigenschaften
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2S/c33-27(24-14-8-3-9-15-24)28-26(23-12-6-2-7-13-23)31-30(35-28)32-29(34)25-18-16-22(17-19-25)20-21-10-4-1-5-11-21/h1-19H,20H2,(H,31,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDYJZWXRMBAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B2730126.png)
![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)
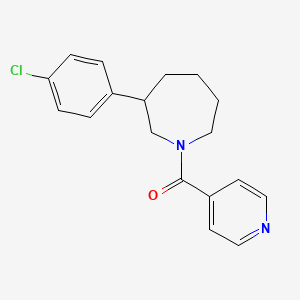
![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)
![N-(tert-butyl)-2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2730135.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2730141.png)
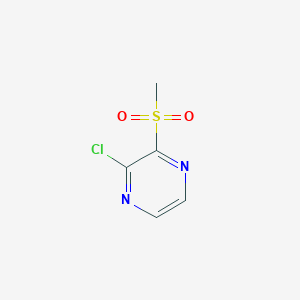
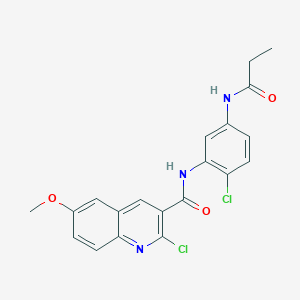
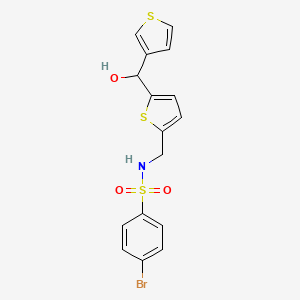
![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)